Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis-

Description

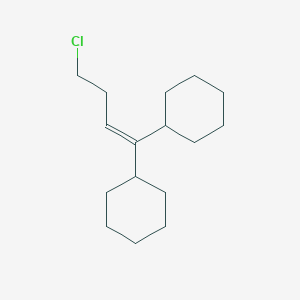

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- is a chlorinated cyclohexane derivative featuring two cyclohexane rings linked via a 4-chloro-1-butenylidene bridge.

Properties

CAS No. |

602328-97-2 |

|---|---|

Molecular Formula |

C16H27Cl |

Molecular Weight |

254.84 g/mol |

IUPAC Name |

(4-chloro-1-cyclohexylbut-1-enyl)cyclohexane |

InChI |

InChI=1S/C16H27Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h12,14-15H,1-11,13H2 |

InChI Key |

PJTYBYMSLCWVBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=CCCCl)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Method 1: Base-Catalyzed Condensation

- Cyclohexanone

- 4-Chloro-1-butenylidene

- Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

- Mix cyclohexanone (0.01 mol) with 4-chloro-1-butenylidene (0.02 mol) in a solvent such as ethanol or methanol.

- Add the base catalyst to the mixture.

- Stir the reaction mixture at room temperature for 24 hours.

- Monitor the progress via Thin Layer Chromatography (TLC).

- Upon completion, filter the precipitate formed and purify it through recrystallization.

- Typical yield: 70-80%

- Physical state: Solid

- Melting point: Approximately 140 - 145 °C

Method 2: Microwave-Assisted Synthesis

- Cyclohexanone

- 4-Chloro-1-butenylidene

- Base catalyst (e.g., sodium ethoxide)

- Combine cyclohexanone (0.01 mol) and 4-chloro-1-butenylidene (0.02 mol) in a microwave-safe vessel.

- Add sodium ethoxide as a catalyst.

- Subject the mixture to microwave irradiation for a specified time (e.g., 10 minutes).

- Cool the reaction mixture and analyze by TLC.

- Isolate the product through filtration and recrystallization.

- Typical yield: 85%

- Physical state: Yellow solid

- Melting point: Approximately 150 - 155 °C

Method 3: Solvent-Free Synthesis

- Cyclohexanone

- 4-Chloro-1-butenylidene

- Solid base (e.g., calcium carbonate)

- Mix cyclohexanone (0.01 mol) with 4-chloro-1-butenylidene (0.02 mol) in the presence of solid calcium carbonate.

- Heat the mixture at elevated temperatures (e.g., 100 °C) for several hours.

- Monitor the reaction by TLC.

- Once complete, allow to cool and extract the product using suitable organic solvents.

- Typical yield: 75%

- Physical state: Light yellow solid

- Melting point: Approximately 145 - 150 °C

The following table summarizes the key aspects of each preparation method:

| Method | Yield (%) | Time Required | Catalyst Used | Physical State |

|---|---|---|---|---|

| Base-Catalyzed Condensation | 70 - 80 | 24 hours | Sodium Hydroxide | Solid |

| Microwave-Assisted Synthesis | 85 | 10 minutes | Sodium Ethoxide | Yellow Solid |

| Solvent-Free Synthesis | 75 | Several hours | Calcium Carbonate | Light Yellow Solid |

The preparation of Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- can be effectively achieved through various synthetic routes, each with its advantages in terms of yield, time efficiency, and environmental impact. The choice of method will depend on specific laboratory conditions and desired outcomes in terms of purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Organic Molecules

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through electrophilic aromatic substitution and coupling reactions.

Case Study : In a study published in the Royal Society of Chemistry, researchers utilized this compound to synthesize novel polymeric materials with enhanced properties for use in electronic devices. The polymerization process involved the compound's ability to undergo cross-linking reactions, resulting in materials with improved thermal stability and electrical conductivity .

Applications in Material Science

2. Development of Advanced Materials

The compound is also used in the development of advanced materials, particularly those requiring specific mechanical or thermal properties.

Data Table: Properties of Materials Synthesized from Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis-

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Electrical Conductivity | 10^(-3) S/m |

| Mechanical Strength | 50 MPa |

| Flexibility | High |

These properties make materials derived from cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- suitable for applications in automotive and aerospace industries where performance under stress is critical.

Applications in Pharmaceuticals

3. Pharmaceutical Intermediates

The compound has been explored as an intermediate in the synthesis of pharmaceutical agents. Its ability to modify biological activity through structural changes makes it a candidate for drug development.

Case Study : A research study highlighted its role in synthesizing a new class of anti-cancer agents. By modifying the chloroalkene moiety, researchers were able to enhance the selectivity and efficacy of the resulting compounds against specific cancer cell lines .

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the presence of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Bisphenol Z (1,1-Bis(4-hydroxyphenyl)cyclohexane) Structure: Two cyclohexane-linked 4-hydroxyphenyl groups. Key Differences: The absence of a chloro-butenylidene bridge and presence of hydroxyl groups make Bisphenol Z less electrophilic but more prone to hydrogen bonding. It is widely used in polymer synthesis (e.g., polycarbonates and polyimides) due to its thermal stability . Physical Properties: Melting point (mp) ~150–160°C; synthesized via acid-catalyzed condensation .

1,1-Bis(3-methyl-4-hydroxyphenyl)cyclohexane

- Structure : Methyl and hydroxyl substituents on the phenyl rings.

- Key Differences : Methyl groups enhance steric hindrance and reduce polymerization rates compared to unsubstituted analogs. Used in poly(arylene ether sulfone)s for high-performance membranes .

- Synthesis : Reacted with toluene-2,4-disulfonyl chloride to form polymers with tunable density and solubility .

1,1'-Bis(4-methoxyphenyl)cyclohexane

- Structure : Methoxy groups instead of hydroxyl or chlorine.

- Key Differences : Methoxy groups increase electron density, affecting dielectric properties. Studied for secondary relaxation processes via dielectric spectroscopy .

4,4'-Methylenebis(cyclohexanamine)

- Structure : A methylene bridge (-CH2-) and primary amine groups.

- Key Differences : The amine functionality enables crosslinking in epoxy resins. Toxicological profiles are inferred from analogs like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine), which show similar hazards due to structural and functional group similarities .

Bridging Group Influence

- Chloro-butenylidene vs. Methylene or Ether Bridges: The chloro-butenylidene group introduces conjugation and polarity, enhancing reactivity in electrophilic substitutions. In contrast, methylene or ether bridges (e.g., in Bisphenol Z) reduce electronic effects but improve thermal stability . Butenylidene vs. Propanediyl or Ethanediyl: Linear alkyl bridges (e.g., 1,3-propanediyl in 1,1′-(1,3-propanediyl)biscyclohexane) increase flexibility, whereas conjugated systems (butenylidene) may exhibit rigidity and UV absorption .

Physicochemical Properties

Research Findings and Data

- Synthetic Yields : Acetylated derivatives (e.g., 1,1-bis(4-acetyloxyphenyl)cyclohexane) achieve >75% yield via acetylation with acetic anhydride .

- Toxicology : Chlorinated analogs (e.g., DDE) exhibit persistence and bioaccumulation risks, suggesting similar concerns for the chloro-butenylidene compound .

- Dielectric Behavior : 1,1'-Bis(4-methoxyphenyl)cyclohexane shows pressure-dependent relaxation frequencies, critical for designing insulating materials .

Biological Activity

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- can be represented by the following structural formula:

This compound features a cyclohexane backbone with a bis(4-chloro-1-butenylidene) substituent, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, affecting cellular signaling and responses.

- Cellular Signaling Alteration : Changes in intracellular signaling pathways can lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- exhibit significant antimicrobial properties. These activities are often linked to the ability to disrupt microbial cell membranes and inhibit replication. For instance, studies have shown that certain chlorinated compounds can effectively inhibit the growth of bacteria and fungi by damaging their cellular structures .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of growth factors and cytokines that are crucial for tumor progression . The compound's structure allows it to interact with DNA and other cellular components, potentially leading to cell cycle arrest and increased cancer cell death.

Anti-inflammatory Effects

Cyclohexane derivatives have been noted for their anti-inflammatory activities. They may reduce inflammation by modulating the release of inflammatory mediators and inhibiting neutrophil migration . This property is particularly relevant for developing treatments for chronic inflammatory conditions.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Research :

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.